2-[4,6-dimethyl-2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydropyridin-1-yl]-N-(3-ethylphenyl)acetamide
Description
This compound is a synthetically derived acetamide featuring a 1,2-dihydropyridin-2-one core substituted with a 3-phenyl-1,2,4-oxadiazol-5-yl group at position 3, methyl groups at positions 4 and 6, and an acetamide side chain linked to a 3-ethylphenyl moiety (Figure 1).
Properties
IUPAC Name |
2-[4,6-dimethyl-2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1-yl]-N-(3-ethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O3/c1-4-18-9-8-12-20(14-18)26-21(30)15-29-17(3)13-16(2)22(25(29)31)24-27-23(28-32-24)19-10-6-5-7-11-19/h5-14H,4,15H2,1-3H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HONNLUYYYNDNCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)CN2C(=CC(=C(C2=O)C3=NC(=NO3)C4=CC=CC=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4,6-dimethyl-2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydropyridin-1-yl]-N-(3-ethylphenyl)acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the oxadiazole ring, followed by the construction of the pyridine ring, and finally the attachment of the acetamide group. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and scale up the synthesis. The use of automated systems can help in maintaining consistent quality and reducing production costs. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
2-[4,6-dimethyl-2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydropyridin-1-yl]-N-(3-ethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to a diverse array of products.
Scientific Research Applications
Medicinal Chemistry
- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines. The oxadiazole and dihydropyridine components are known to enhance biological activity through mechanisms such as apoptosis induction and cell cycle arrest.
- Anti-inflammatory Properties : The compound has been evaluated for its potential anti-inflammatory effects. Research indicates that it may inhibit specific pro-inflammatory cytokines, making it a candidate for developing new anti-inflammatory drugs.
- Antimicrobial Activity : The presence of the phenyl group in the structure may contribute to antimicrobial properties. Studies have shown that similar compounds can effectively combat bacterial and fungal infections.
Material Science
- Polymer Development : The compound can serve as a building block for synthesizing novel polymers with specific thermal and mechanical properties. Its unique structure allows for the design of materials with tailored functionalities.
- Coatings and Adhesives : Due to its chemical stability and reactivity, it can be incorporated into coatings that require enhanced durability and resistance to environmental degradation.
Biological Research
- Biochemical Probes : The unique structural characteristics make this compound suitable as a biochemical probe for studying various biological processes. Researchers can utilize it to investigate enzyme interactions or cellular pathways.
- Drug Delivery Systems : Its ability to form complexes with biomolecules positions it as a potential candidate for drug delivery applications, enhancing the solubility and bioavailability of therapeutic agents.
Case Studies
Mechanism of Action
The mechanism of action of 2-[4,6-dimethyl-2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydropyridin-1-yl]-N-(3-ethylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analysis
The compound shares key features with agrochemical and pharmaceutical acetamides, particularly in its heterocyclic substituents and lipophilic groups. Below is a comparative analysis with selected analogs (Table 1):
Table 1: Structural and Functional Comparison with Analogous Compounds
Key Differentiators
- Oxadiazole vs. Oxazolidine: The target compound’s 1,2,4-oxadiazole ring (vs.
- Dihydropyridinone Core: Unlike salternamide E’s depsipeptide backbone, this core may confer redox-modulating or anti-inflammatory properties, though further validation is needed .
Research Findings and Hypothetical Bioactivity
While direct studies on the target compound are absent in the provided evidence, inferences can be drawn:
- Agrochemical Potential: The structural resemblance to oxadixyl suggests fungicidal activity, possibly targeting cytochrome P450 enzymes or chitin synthesis in pathogens .
- Synthetic Challenges: The dihydropyridinone-oxadiazole fusion may require advanced cyclization techniques, as seen in marine actinomycete-derived metabolite synthesis .
Biological Activity
The compound 2-[4,6-dimethyl-2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydropyridin-1-yl]-N-(3-ethylphenyl)acetamide is a complex organic molecule that exhibits significant biological activity. This article delves into its synthesis, biological mechanisms, and various pharmacological effects based on diverse research findings.
Chemical Structure and Properties
The IUPAC name of the compound indicates a structure that combines a pyridine ring, an oxadiazole moiety, and an acetamide group. Here are some key properties:
| Property | Value |
|---|---|
| Molecular Formula | C25H24N4O3 |
| Molecular Weight | 432.5 g/mol |
| CAS Number | 1040683-16-6 |
Synthesis
The synthesis typically involves multi-step organic reactions starting from simpler precursors. The synthesis pathway includes:
- Preparation of the oxadiazole ring.
- Coupling with a pyridine derivative.
- Final introduction of the acetamide group through amide coupling reactions.
Common reagents include acetic anhydride and ammonium acetate, with various catalysts to enhance reaction efficiency.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets such as enzymes or receptors. Preliminary studies suggest that it may modulate pathways related to:
- Cytotoxicity : The compound has shown potential in inhibiting cancer cell proliferation.
- Enzyme Inhibition : It may act as an inhibitor for certain kinases and metabolic enzymes.
Anticancer Activity
Research indicates that derivatives of this compound exhibit significant anticancer properties. For instance, in vitro studies have demonstrated that compounds with similar structures can inhibit cell growth in various cancer cell lines more effectively than standard chemotherapeutics .
Antimicrobial Properties
The compound has also been evaluated for antimicrobial activity. Studies show that it possesses inhibitory effects against several bacterial strains, suggesting its potential as an antimicrobial agent .
Neuropharmacological Effects
Pyridine derivatives are known for their neuroleptic and CNS depressant activities. The specific compound may exhibit similar effects due to its structural features .
Case Studies
- In Vitro Studies : A study evaluated the cytotoxic effects of the compound on human cancer cell lines. Results indicated a dose-dependent inhibition of cell growth with IC50 values significantly lower than those of conventional drugs .
- Enzyme Inhibition Assays : The compound was tested against various enzymes, including c-Met kinase and acetylcholinesterase (AChE). It showed promising inhibition rates compared to reference drugs .
Q & A
Q. What synthetic routes are recommended for preparing this compound, and how can reaction conditions be optimized?
The synthesis involves multi-step reactions, such as cyclocondensation of precursors under reflux in DMF with potassium carbonate as a base. Optimization can be achieved via Design of Experiments (DoE) to assess variables like temperature, solvent, and stoichiometry. For example, controlled addition of intermediates at room temperature improves yield. Statistical methods, such as factorial design, help identify critical parameters (e.g., molar ratios, reaction time) for reproducibility .
Q. Which analytical techniques are effective for characterizing purity and structure?
High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy (1H, 13C, 2D techniques) are critical for structural elucidation. Purity assessment requires HPLC with UV detection (e.g., C18 column, 254 nm). X-ray crystallography confirms stereochemistry if suitable crystals are obtained .
Q. What in vitro models are appropriate for initial pharmacological screening?
Tiered screening is recommended:
- Primary assays : Enzyme inhibition (e.g., kinase panels via ADP-Glo™)
- Secondary assays : Cell viability (MTT in cancer lines like MCF-7)
- Tertiary validation : Downstream biomarker analysis (Western blot for apoptosis markers). Include positive controls and EC50 determinations .
Advanced Research Questions
Q. How can contradictions in reported biological activity data (e.g., varying IC50 values) be resolved?
Discrepancies may arise from assay conditions (cell lines, incubation times). Standardize protocols using guidelines like OECD 423 for toxicity testing. Cross-validate results via orthogonal assays (e.g., surface plasmon resonance for binding affinity vs. cell-based viability). Meta-analysis of datasets identifies confounding variables .
Q. What computational strategies predict the compound’s binding mode to protein targets?
Combine molecular docking (AutoDock Vina) with crystal structures from the PDB, followed by ≥100 ns molecular dynamics simulations (GROMACS) to assess binding stability. Pharmacophore mapping (Schrödinger Phase) identifies critical interaction motifs, while free energy calculations (MM-PBSA) quantify thermodynamics .
Q. How should metabolic stability be investigated in preclinical models?
Conduct hepatic microsome assays (human/rat) with LC-MS/MS quantification. Use CYP450 isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify metabolic pathways. Compare in vitro half-life (t1/2) with in vivo pharmacokinetics in rodents (plasma sampling at 0–24h post-dose) .
Q. What strategies mitigate off-target effects during therapeutic evaluation?
Employ broad-panel kinase screening, hERG channel binding assays (patch-clamp), and Tox21 qHTS. Counter-screening against GPCR libraries reduces false positives. Structure-activity relationship (SAR) studies prioritize analogs with >100-fold selectivity .
Q. How can the proposed mechanism of action be validated in disease-relevant contexts?
Use CRISPR knockouts of putative targets followed by rescue experiments. Combine pharmacological inhibition (siRNA/shRNA) with compound treatment to confirm target dependency. Transcriptomic (RNA-seq) and phosphoproteomic (LC-MS/MS) profiling identify pathway modulation .
Methodological Considerations
- Experimental Design : Use fractional factorial designs to minimize trials while maximizing data quality. Central composite designs optimize reaction parameters (e.g., solvent polarity, catalyst loading) .
- Data Analysis : Apply multivariate analysis (PCA) to resolve complex bioactivity datasets. Use Bayesian statistics to model dose-response relationships .
- Safety Protocols : Follow GHS-compliant handling procedures. For in vivo studies, adhere to ARRIVE guidelines for ethical reporting .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
